molecular formula C7H16N4O2 B13400714 5-(Diaminomethylideneamino)-2-(methylamino)pentanoic acid

5-(Diaminomethylideneamino)-2-(methylamino)pentanoic acid

Cat. No.: B13400714
M. Wt: 188.23 g/mol
InChI Key: NTWVQPHTOUKMDI-UHFFFAOYSA-N
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Description

Preparation Methods

N2-Methyl-L-arginine can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from L-ornithine. The process includes the use of aqueous sodium hydroxide (NaOH) and hydrobromic acid (HBr) with phenol under heating conditions . Another method involves the use of N2-methyl-N2-[(4-methylphenyl)sulfonyl]-L-ornithine as an intermediate . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

N2-Methyl-L-arginine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions, particularly involving the amino groups, are common.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of hydrobromic acid and phenol typically results in the formation of brominated derivatives.

Mechanism of Action

N2-Methyl-L-arginine exerts its effects by selectively inhibiting the uptake of L-arginine. It targets the lysosomal system c in human fibroblasts, thereby preventing the transport of L-arginine into cells . This inhibition affects various cellular processes that depend on L-arginine, including nitric oxide synthesis. The compound’s mechanism of action involves binding to the transport proteins responsible for L-arginine uptake, thereby blocking their function .

Comparison with Similar Compounds

N2-Methyl-L-arginine is unique in its selective inhibition of L-arginine uptake. Similar compounds include:

N2-Methyl-L-arginine stands out due to its specific inhibition of L-arginine uptake, making it a valuable tool in research focused on amino acid transport and related cellular processes.

Properties

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid

InChI

InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)

InChI Key

NTWVQPHTOUKMDI-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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